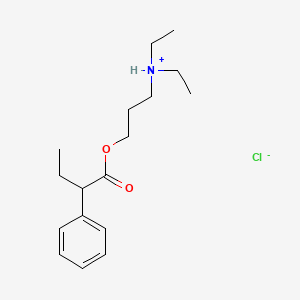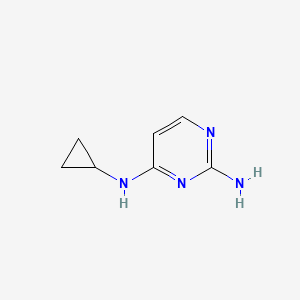
(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine is a chiral cyclopropane derivative. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties. This compound features an ethyl group, a phenylmethoxymethyl group, and an amine group attached to the cyclopropane ring, making it a potentially interesting molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Ethyl Group: This step can be performed using ethylation reactions, where an ethyl group is introduced to the cyclopropane ring using ethyl halides and a base.
Attachment of the Phenylmethoxymethyl Group: This can be done through nucleophilic substitution reactions, where a phenylmethoxymethyl halide reacts with the cyclopropane derivative.
Introduction of the Amine Group: This step involves amination reactions, where an amine group is introduced to the cyclopropane ring using amine reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the phenylmethoxymethyl group to a phenylmethyl group or reduce the cyclopropane ring to a more stable structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the phenylmethoxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of reduced cyclopropane derivatives or phenylmethyl derivatives.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it a potential candidate for use as a chiral catalyst in asymmetric synthesis.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving cyclopropane derivatives.
Enzyme Inhibitors: Its unique structure may allow it to act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound’s amine group and chiral centers make it a potential candidate for drug development, particularly in the design of chiral drugs.
Industry
Material Science: The compound can be used in the development of new materials with unique properties due to its strained ring structure.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through its functional groups. The cyclopropane ring’s strain can also play a role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, known for its high ring strain and reactivity.
Cyclopropylamine: A cyclopropane derivative with an amine group, used in various chemical and biological applications.
Phenylcyclopropane: A cyclopropane derivative with a phenyl group, known for its aromatic properties.
Uniqueness
(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine is unique due to its combination of an ethyl group, a phenylmethoxymethyl group, and an amine group on a chiral cyclopropane ring
Propriétés
Numéro CAS |
774175-92-7 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-2-12-8-13(12,14)10-15-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3/t12-,13+/m0/s1 |
Clé InChI |
BWUCMBPEHJHZCB-QWHCGFSZSA-N |
SMILES isomérique |
CC[C@H]1C[C@]1(COCC2=CC=CC=C2)N |
SMILES canonique |
CCC1CC1(COCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



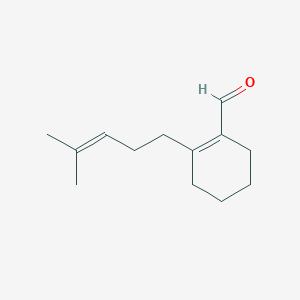

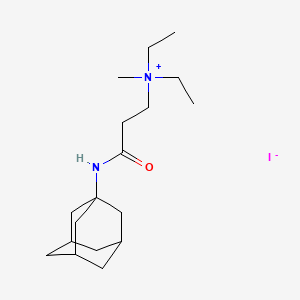
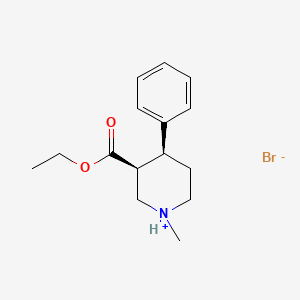
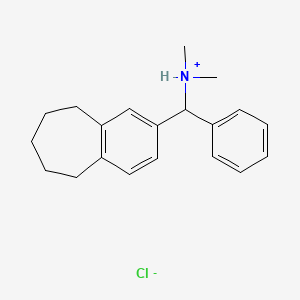
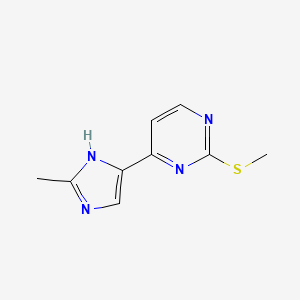
![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
